molecular formula C13H18F3NO3S2 B2364262 N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2320465-45-8

N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2364262
CAS RN: 2320465-45-8
M. Wt: 357.41
InChI Key: KMTHDYFNXYMIIK-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide, also known as MMB-TS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide involves the binding of the compound to specific sites on proteins, leading to modulation of their activity. This binding can occur through covalent or non-covalent interactions, depending on the protein target. The exact mechanism of action of this compound on different proteins is still under investigation, but it is believed to involve changes in protein conformation or stability.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the protein target. For example, it has been shown to inhibit the activity of voltage-gated sodium channels, leading to decreased neuronal excitability. It has also been shown to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways. Additionally, this compound has been shown to inhibit the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for certain protein targets. This allows researchers to investigate the function and regulation of these proteins in a more precise manner. Additionally, this compound has been shown to be stable in aqueous solutions, making it easy to use in experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the protein target and concentration used. Therefore, caution must be exercised when using this compound in experiments.

Future Directions

There are several future directions for research involving N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide. One area of interest is the development of new drugs targeting specific proteins involved in various diseases. Additionally, further investigation into the mechanism of action of this compound on different protein targets is needed to fully understand its effects. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safe use in experiments.

Synthesis Methods

The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-amino-4-methylthiobutane in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methoxyacetyl chloride to form the final product, this compound. This synthesis method has been reported in the literature and has been used by several research groups to obtain this compound for their experiments.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, G protein-coupled receptors, and neurotransmitter transporters. It has been shown to modulate the activity of these proteins, which has led to its use as a tool for investigating their function and regulation. Additionally, this compound has been used in the development of new drugs targeting specific proteins involved in various diseases.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO3S2/c1-20-11(7-8-21-2)9-17-22(18,19)12-5-3-10(4-6-12)13(14,15)16/h3-6,11,17H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTHDYFNXYMIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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